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A Structural Comparison of Aconitase Enzymes from Diverse Organisms: A Guide for

Researchers and Drug Development Professionals

Aconitase, a key enzyme in the citric acid cycle, catalyzes the stereospecific isomerization of

citrate to isocitrate. Beyond this central metabolic role, the cytosolic isoform of aconitase in

many organisms also functions as an iron regulatory protein (IRP1), highlighting its multifaceted

nature. This guide provides a detailed structural comparison of aconitase enzymes from

various organisms, presenting quantitative data, experimental methodologies, and visual

representations to aid researchers, scientists, and drug development professionals in their

understanding of this essential enzyme.

Quantitative Structural Comparison
The structural conservation and divergence of aconitase across different species can be

quantified through several parameters, including the number of amino acids, molecular weight,

sequence identity, and the root-mean-square deviation (RMSD) of their crystal structures.
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Organism PDB ID Isoform
No. of
Amino
Acids

Molecular
Weight (Da)

Sequence
Identity to
Homo
sapiens m-
Aco (%)

Homo

sapiens
2B3Y

Cytosolic

(IRP1)
889 98,400 30%[1]

Homo

sapiens
- Mitochondrial 754 82,754 100%

Bos taurus 1ACO Mitochondrial 754 83,270[2] High

Sus scrofa 6ACN Mitochondrial 754 82,693[3] High

Escherichia

coli
- - 890 97,513[1] 27-29%[1]

Table 1: General Properties and Sequence Identity of Aconitase Enzymes.

The structural similarity between aconitase enzymes from different species is remarkably high,

as indicated by the low RMSD values between their crystal structures.

Organism Pair PDB IDs RMSD (Å)

Bos taurus vs. Sus scrofa 1ACO/6ACN ~0.1[4]

Homo sapiens (c-Aco) vs. Bos

taurus (m-Aco)
2B3Y/1ACO Low

Table 2: Root-Mean-Square Deviation (RMSD) between Aconitase Crystal Structures.

Active Site Architecture
The active site of aconitase is a highly conserved region located in a cleft at the interface of its

four domains.[5][6] It houses a catalytic iron-sulfur ([4Fe-4S]) cluster that is essential for the

enzyme's function.[5][7] In its inactive form, the cluster exists as a [3Fe-4S] cubane.[5] The
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active site is composed of approximately 21 amino acid residues that originate from all four

domains of the protein.[3]

Feature Description

Iron-Sulfur Cluster

A [4Fe-4S] cluster in the active state, converting

to a [3Fe-4S] cluster in the inactive state. The

fourth iron atom (Fea) is labile and directly

interacts with the substrate.[4][5]

Cluster Ligands

Three conserved cysteine residues from domain

3 (Cys358, Cys421, and Cys424 in porcine

mitochondrial aconitase) coordinate the [4Fe-

4S] cluster.[5]

Substrate Binding Residues

A number of conserved polar and charged

residues, including arginine, serine, histidine,

and aspartate, are involved in substrate

recognition and binding.[3]

Catalytic Residues

Key residues such as His101 and Ser642 (in

porcine mitochondrial aconitase) act as proton

donors and acceptors during the dehydration

and hydration steps of the isomerization

reaction.[4]

Table 3: Key Features of the Aconitase Active Site.

Experimental Protocols
X-Ray Crystallography
The determination of the three-dimensional structure of aconitase has been predominantly

achieved through X-ray crystallography. Below is a generalized protocol based on published

studies.

1. Protein Expression and Purification:
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The gene encoding the aconitase of interest is cloned into an expression vector (e.g., pET

vector series) and transformed into a suitable host, typically E. coli.

The protein is overexpressed and purified using a combination of chromatographic

techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-

exclusion chromatography.

2. Crystallization:

Purified aconitase is concentrated to 5-10 mg/mL.

Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion

method.

A typical crystallization condition for human cytosolic aconitase (IRP1) involves a reservoir

solution containing 0.1 M Tris-HCl pH 8.1, 20% (v/v) 2-propanol, and 16% (w/v) PEG 4000.

[8] For porcine mitochondrial aconitase, a buffer of 15 mM tricarballylate, 60 mM Tris-HCl

(pH 7.8), 2 mM sodium dithionite, and 2 mM ferrous ammonium sulfate has been used.[3]

Crystals are grown by equilibrating the protein-precipitant drop against the reservoir solution

at a constant temperature (e.g., 4°C or 20°C).

3. Data Collection and Processing:

Crystals are cryo-protected using a solution containing a cryoprotectant (e.g., glycerol or

ethylene glycol) and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The collected diffraction images are processed using software such as HKL2000 or XDS to

integrate the reflection intensities and determine the unit cell parameters and space group.

For human IRP1, monoclinic (P2₁) and orthorhombic (C222₁) crystal forms have been

reported.[9]

4. Structure Determination and Refinement:
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The structure is solved using molecular replacement, using a known aconitase structure as a

search model.

The initial model is refined using software like PHENIX or REFMAC5, with manual rebuilding

of the model in Coot to improve the fit to the electron density map.

The final structure is validated using tools such as MolProbity.

Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the functional role of specific

amino acid residues in aconitase.

1. Primer Design:

Two complementary oligonucleotide primers containing the desired mutation are designed.

The primers should be 25-45 bases in length, with the mutation in the center.

The melting temperature (Tm) of the primers should be ≥ 78°C.

2. PCR Amplification:

A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to

minimize secondary mutations.

The reaction mixture contains the plasmid DNA with the wild-type aconitase gene, the

mutagenic primers, dNTPs, and the polymerase buffer.

PCR is performed for 12-18 cycles.

3. Digestion of Parental DNA:

The parental, non-mutated DNA is digested using the restriction enzyme DpnI, which

specifically cleaves methylated and hemimethylated DNA (the parental plasmid DNA is

methylated, while the newly synthesized DNA is not).

4. Transformation and Sequencing:
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The nicked plasmid DNA containing the desired mutation is transformed into competent E.

coli cells.

The transformed cells are plated on a selective medium.

Plasmids are isolated from the resulting colonies and the aconitase gene is sequenced to

confirm the presence of the desired mutation.

Visualizing Structural Relationships and
Experimental Workflows
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Caption: Domain organization of aconitase and contribution to the active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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